Aaptamine

Beschreibung

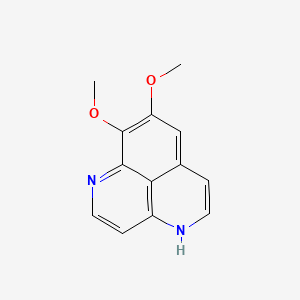

natural product from sea sponge Aaptos aaptos; structure given in first source; RN from CA Index Guide 1984

Eigenschaften

IUPAC Name |

11,12-dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-16-10-7-8-3-5-14-9-4-6-15-12(11(8)9)13(10)17-2/h3-7,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXSXOFPZFVZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C=CN=C3C=CN2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85547-22-4 | |

| Record name | 8,9-Dimethoxy-1H-benzo[de][1,6]naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85547-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Natural Wellspring of Aaptamine: A Technical Guide for Researchers

Aaptamine, a benzo[de]naphthyridine alkaloid with a wide spectrum of biological activities, is primarily sourced from marine sponges. This technical guide provides an in-depth overview of its natural sources, experimental protocols for its isolation, and the current understanding of its biosynthesis and relevant signaling pathways.

This compound and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. Understanding the natural origins and extraction of this valuable compound is the first crucial step in harnessing its potential for drug discovery and development.

Primary Natural Source: Marine Sponges

The predominant natural sources of this compound are marine sponges, particularly those belonging to the genus Aaptos. Sponges from the genera Hymeniacidon, Luffariella, Suberites, and Xestospongia have also been identified as producers of this alkaloid. The concentration and specific derivatives of this compound can vary between different species and even among individuals of the same species collected from different geographical locations.

Quantitative Analysis of this compound Content

The yield of this compound from marine sponges can be influenced by various factors, including the species of sponge, geographical location, and the extraction and purification methods employed. The following table summarizes available quantitative data on this compound yields from different sponge species.

| Sponge Species | Extraction Method | Yield of this compound | Reference |

| Aaptos suberitoides | Ethanolic extraction followed by column chromatography | 492.3 mg from 2.3 kg of wet sponge (approximately 0.021% of wet weight) | |

| Aaptos aaptos | Methanolic extraction and partitioning | Not explicitly quantified in the provided search results | |

| Hymeniacidon sp. | Not explicitly quantified in the provided search results | Not explicitly quantified in the provided search results |

Further research is required to populate this table with more comprehensive data from a wider range of sponge species.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sponge sources typically involves solvent extraction followed by a series of chromatographic purification steps. Below is a detailed experimental protocol adapted from studies on Aaptos suberitoides.

Extraction

-

Obtain fresh or frozen marine sponge material (e.g., 2.3 kg of Aaptos suberitoides).

-

Cut the sponge into small pieces and exhaustively extract with methanol at room temperature.

-

Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition sequentially with ethyl acetate.

-

Separate and concentrate the ethyl acetate layer to yield a crude this compound-containing fraction.

Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC):

-

Subject the crude ethyl acetate fraction to VLC on a silica gel column.

-

Elute with a solvent gradient of increasing polarity, for example, a mixture of n-hexane, dichloromethane, and methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify this compound-containing fractions.

-

-

Silica Gel Column Chromatography:

-

Pool the this compound-rich fractions from VLC and further purify using silica gel column chromatography.

-

Elute with a solvent system such as a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

-

-

Size-Exclusion Chromatography:

-

For final purification, subject the purest fractions from the silica gel column to size-exclusion chromatography on a Sephadex LH-20 column.

-

Elute with 100% methanol to obtain pure this compound.

-

-

Recrystallization:

-

The purified this compound can be recrystallized from a solvent mixture like methanol-acetone to yield bright yellow crystals.

-

dot

Aaptamine: A Technical Guide to its Discovery, Isolation, and Biological Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Aaptamine is a fluorescent, benzo[de][1][2]-naphthyridine alkaloid first isolated in 1982 from the marine sponge Aaptos aaptos.[1] This marine natural product has garnered significant attention within the scientific community due to its diverse and potent biological activities, including anticancer, antioxidant, antimicrobial, and antiviral properties.[1][3] Its unique chemical structure serves as a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, isolation, and key biological activities of this compound, with a focus on detailed experimental protocols and quantitative data to aid researchers in this field.

Discovery and Natural Sources

This compound was first discovered by Nakamura et al. during their investigation of marine sponges from Okinawa.[1] It has since been isolated from various species of marine sponges, primarily belonging to the genus Aaptos, but also from other genera such as Suberites, Luffariella, Xestospongia, and Hymeniacidon. The presence of this compound in taxonomically unrelated sponges suggests that it may be produced by symbiotic microorganisms.[4]

Experimental Protocols: Isolation and Purification of this compound

The following protocols are synthesized from methodologies reported in the scientific literature for the isolation and purification of this compound from marine sponges.

Protocol 1: General Extraction and Initial Fractionation

This protocol outlines the initial extraction and solvent partitioning steps to obtain a crude this compound-containing extract.

-

Sponge Material Preparation:

-

Collect fresh marine sponge material (e.g., Aaptos suberitoides).

-

Freeze-dry the sponge material to remove water.

-

Grind the dried sponge material into a fine powder.

-

-

Methanol Extraction:

-

Macerate 10 grams of the powdered sponge material in 50 mL of methanol (pro analyse grade) at room temperature.[5]

-

Repeat the maceration process until the methanol extract is colorless.[5]

-

Combine the methanol extracts and concentrate under reduced pressure at 40-45 °C using a rotary evaporator to yield a crude extract.[5]

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a 1:1 mixture of methanol and water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

n-hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

-

The majority of this compound will remain in the aqueous methanol fraction.

-

Protocol 2: Chromatographic Purification of this compound

This protocol details the column chromatography steps for the purification of this compound from the enriched fraction.

-

Silica Gel Column Chromatography:

-

Apply the concentrated aqueous methanol fraction to a silica gel 60 column.[6]

-

Elute the column with a gradient of increasing polarity, typically a mixture of chloroform (CHCl₃) and methanol (MeOH). A common starting ratio is 8:2 (CHCl₃:MeOH).[1]

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a similar solvent system.

-

Combine fractions containing the characteristic bright yellow spot corresponding to this compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Reversed-Phase Chromatography (C18):

-

Recrystallization:

-

Concentrate the purified fractions containing this compound.

-

Recrystallize the solid material from a methanol:acetone solvent system to yield bright yellow crystals of this compound.[1]

-

Data Presentation: Biological Activities of this compound

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound and its Derivatives (IC₅₀ values)

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| This compound | THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231 | ~150 µM | [1] |

| This compound | H1299, H520 | 12.9 to 20.6 µg/mL | [3] |

| This compound | CEM-SS (T-lymphoblastic leukemia) | 15.03 µg/mL | [3] |

| 9-Demethyl(oxy)this compound | THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231 | 10 to 70 µM | [1] |

| Isothis compound | THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231 | 10 to 70 µM | [1] |

| 3-(phenethylamino)demethyl(oxy)this compound | CEM-SS (T-lymphoblastic leukemia) | 5.32 µg/mL | [3] |

| 3-(isopentylamino)demethyl(oxy)this compound | CEM-SS (T-lymphoblastic leukemia) | 6.73 µg/mL | [3] |

| This compound | DLD-1 (Colorectal Cancer) | 30.3 µg/mL | [9] |

| This compound | Caco-2 (Colorectal Cancer) | 236.8 µg/mL | [9] |

Table 2: G-Protein Coupled Receptor (GPCR) Modulation by this compound

| Receptor | Activity Type | Potency (IC₅₀ / EC₅₀) | Reference |

| ADRA2C (α-adrenoreceptor) | Antagonist | 11.9 µM | [10] |

| ADRB2 (β-adrenoreceptor) | Antagonist | 0.20 µM | [10] |

| DRD4 (Dopamine receptor D4) | Antagonist | 6.9 µM | [10] |

| CXCR7 (Chemokine receptor) | Agonist | 6.2 µM | [4] |

| CCR1 (Chemokine receptor) | Agonist | 11.8 µM | [4] |

| CXCR3 (Chemokine receptor) | Positive Allosteric Modulator | 31.8 µM | [4] |

| CCR3 (Chemokine receptor) | Positive Allosteric Modulator | 16.2 µM | [4] |

| δ-opioid receptor (OPRD1) | Agonist | 5.1 µM | [4] |

| µ-opioid receptor (OPRM1) | Agonist | 10.1 µM | [4] |

Table 3: Other Biological Activities of this compound

| Activity | Assay/Target | Result | Reference |

| Antimycobacterial | Mycobacterium bovis BCG | MIC: >0.75 µg/mL (derivative showed activity) | [3] |

| Proteasome Inhibition | Chymotrypsin-like activity | IC₅₀: 19 µM | [4] |

| Antioxidant | HOO˙ scavenging (in water) | k_app: 7.13 x 10⁶ M⁻¹s⁻¹ (for a derivative) | [2][11] |

| DNA Intercalation | UV-vis absorbance titration | K(obs): 4.0 (±0.2) x 10³ | [12] |

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for this compound isolation.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Key anticancer signaling pathways modulated by this compound.

Caption: this compound's interaction with various G-Protein Coupled Receptors (GPCRs).

Conclusion

This compound continues to be a marine natural product of significant interest due to its broad spectrum of biological activities and its potential as a lead compound in drug discovery. This technical guide provides a consolidated resource for researchers, offering detailed protocols for its isolation and a summary of its key quantitative biological data. The elucidation of its mechanisms of action, particularly its interactions with critical signaling pathways, opens up new avenues for the development of this compound-based therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research into the sustainable production of this compound, either through aquaculture of the host sponges, cultivation of the symbiotic microorganisms, or total synthesis, will be crucial for its future clinical development.

References

- 1. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and UV-radiation absorption activity of this compound derivatives – potential application for natural organic sunscreens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling Prokaryotic Communities and Aaptamines of Sponge Aaptos suberitoides from Tulamben, Bali - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and UV-radiation absorption activity of this compound derivatives – potential application for natural organic sunscreens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Chemical Structure and Properties of Aaptamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aaptamine, a marine alkaloid derived from sponges of the genus Aaptos, presents a unique and compelling scaffold for therapeutic agent development. Its distinctive 1H-benzo[de][1][2]naphthyridine core has attracted significant scientific interest, leading to the exploration of its diverse pharmacological activities. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and multifaceted biological effects, including its anticancer, antimicrobial, and receptor-modulating capabilities. Detailed experimental methodologies for its isolation, synthesis, and biological evaluation are presented, alongside visualizations of key signaling pathways and procedural workflows to support further research and development.

Chemical Structure and Analogs

This compound is an alkaloid with the chemical name 8,9-dimethoxy-1H-benzo[de][1][2]naphthyridine[1][3]. The core of its structure is a planar, tricyclic aromatic ring system, which is believed to be a key contributor to its ability to intercalate with DNA[4]. The molecule's relative simplicity and potent bioactivity have made it and its derivatives attractive targets for total synthesis and structural modification.

A variety of natural and synthetic analogs of this compound have been identified, each with potentially unique biological profiles. Key analogs include:

-

Demethyl(oxy)this compound and Isothis compound: These are frequently co-isolated with this compound and often exhibit greater potency in certain biological assays[5][6].

-

3-Substituted Derivatives: Analogs such as 3-(phenethylamino)demethyl(oxy)this compound have been synthesized and show significant cytotoxic and anti-mycobacterial activities[1][7].

-

Bis-aaptamine Alkaloids: Dimers, known as suberitines A-D, have been discovered and demonstrate potent cytotoxic activity[1].

Physicochemical and Photochemical Properties

This compound is typically isolated as bright yellow crystals[2]. Its fundamental properties are summarized in the table below. While specific water solubility data is not extensively published, its common extraction into solvents like methanol, chloroform, and ethyl acetate suggests it is sparingly soluble in water[2][7].

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₂N₂O₂ | [1] |

| Molecular Weight | 228.25 g/mol | [1][4][5] |

| Melting Point | 110–113 °C | [2] |

| Appearance | Bright yellow crystals | [2] |

| Fluorescence Emission | 485 nm | [8] |

| Fluorescence Quantum Yield | 31% | [8] |

Pharmacological Properties and Biological Activity

This compound exhibits a broad spectrum of biological activities, making it a versatile lead compound. Its effects are dose-dependent and span multiple therapeutic areas.

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects across a range of human cancer cell lines. The mechanism of action is multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular machinery like the proteasome[1][5][9].

| Cell Line | Compound | Activity Type | Value (IC₅₀/CD₅₀) | Reference(s) |

| H1299 (Lung Carcinoma) | This compound Derivatives | Cytotoxicity | 12.9 to 20.6 µg/mL | [1] |

| P388 (Leukemia) | Suberitine A (bis-aaptamine) | Cytotoxicity | 1.8 µM | [1] |

| P388 (Leukemia) | Suberitine D (bis-aaptamine) | Cytotoxicity | 3.5 µM | [1] |

| THP-1 (Leukemia) | This compound | Cytotoxicity | ~150 µM | [5] |

| THP-1 (Leukemia) | Demethyl(oxy)this compound | Cytotoxicity | 10 to 70 µM | [5] |

| HeLa (Cervical Cancer) | This compound | Cytotoxicity | 15 µg/mL | [10] |

| CEM-SS (T-lymphoblastoid) | This compound | Cytotoxicity | 15.0 µg/mL | [7] |

| CEM-SS (T-lymphoblastoid) | 3-(phenethylamino)demethyl(oxy)this compound | Cytotoxicity | 5.3 µg/mL | [7] |

| DLD-1 (Colorectal) | This compound-rich extract | Cytotoxicity | 9.597 µg/mL | [3] |

| HCT116 (Colon) | This compound | Antiproliferative | ~50 µM | |

| JB6 Cl41 (Murine) | Demethyl(oxy)this compound | Inhibition of Neoplastic Transformation (INCC₅₀) | 0.7 µM | [6] |

| JB6 Cl41 (Murine) | This compound / Isothis compound | Inhibition of Neoplastic Transformation (INCC₅₀) | 2.1 µM | [6] |

Modulation of G-Protein Coupled Receptors (GPCRs)

This compound interacts with several GPCRs, which are critical targets in drug discovery. It functions as both an antagonist and an agonist, depending on the receptor subtype. This activity suggests its potential for treating cardiovascular, neurological, and inflammatory disorders[4].

| Receptor | Activity Type | Value (IC₅₀/EC₅₀) | Reference(s) |

| Adrenoceptors | |||

| α-adrenoreceptor (ADRA2C) | Antagonist | 11.9 µM | [1][4] |

| β-adrenoreceptor (ADRB2) | Antagonist | 0.20 µM | [1][4] |

| Dopamine Receptors | |||

| Dopamine D4 (DRD4) | Antagonist | 6.9 µM | [1][4] |

| Chemokine Receptors | |||

| CXCR7 | Agonist | 6.2 µM | [1][4] |

| CCR1 | Agonist | 11.8 µM | [1][4] |

| CXCR3 | Positive Allosteric Modulator | 31.8 µM | [1][4] |

| CCR3 | Positive Allosteric Modulator | 16.2 µM | [1][4] |

| Opioid Receptors | |||

| Delta Opioid Receptor (δ-OR) | Agonist | 5.1 µM | [2][4] |

| Mu Opioid Receptor (μ-OR) | Agonist | 10.1 µM | [2][4] |

Antimicrobial Activity

This compound and its analogs have shown promising activity against pathogenic bacteria, including dormant states of mycobacteria, which are notoriously difficult to treat[1].

| Organism | Compound | Value (MIC) | Reference(s) |

| Mycobacterium bovis BCG | 3-(phenethylamino)demethyl(oxy)this compound | 0.75 µg/mL | [1][2] |

| M. tuberculosis H37Rv | Compound 1 (Derivative) | 0.5 to 2.0 µg/mL | [2] |

| M. smegmatis (dormant) | This compound Derivative 42 | 1.5 µg/mL | [2] |

| M. smegmatis (dormant) | This compound Derivative 44 | 1.5 µg/mL | [2] |

Key Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Its antioxidant and anticancer activities are linked to the suppression of pathways driven by reactive oxygen species (ROS) and phosphoinositide 3-kinase (PI3K)[1][10].

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound-rich Fraction from the Indonesian Marine Sponge, Aaptos suberitoides, Exhibits a Cytotoxic Effect on DLD-1 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8,9-Dimethoxy-1H-benzo(de)(1,6)naphthyridine | 85547-22-4 | Benchchem [benchchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | c-Myc | TNF | p53 | TargetMol [targetmol.com]

A Technical Guide to the Biological Activities of Aaptamine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of aaptamine and its related alkaloids. This compound, a marine-derived benzo[de][1][2]naphthyridine alkaloid isolated from sponges of the Aaptos genus, has garnered significant scientific interest due to its broad spectrum of pharmacological effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the molecular pathways influenced by these compounds, serving as a comprehensive resource for ongoing research and drug discovery efforts.

Core Biological Activities

This compound and its derivatives have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and neuroprotective properties. These effects are attributed to their ability to interact with various molecular targets, including DNA, enzymes, and cell surface receptors. The unique chemical scaffold of this compound makes it an attractive candidate for the development of novel therapeutic agents.[1][3]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of this compound and its key derivatives across various assays.

Table 1: Anticancer Activity of this compound and its Derivatives

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | A549 (Non-small cell lung carcinoma) | Cytotoxicity | 13.91 µg/mL | [1] |

| H1299 (Non-small cell lung carcinoma) | Cytotoxicity | 10.47 µg/mL | [1] | |

| NT2 (Human embryonal carcinoma) | Proliferation | 50 µM | [1] | |

| THP-1 (Human leukemia) | Cytotoxicity | ~150 µM | [4] | |

| CEM-SS (T-lymphoblastic leukemia) | Cytotoxicity | 15.03 µg/mL | [1] | |

| HCT116 (Colon cancer) | Proliferation | ~50 µM | [2] | |

| HeLa (Cervical cancer) | Cytotoxicity | 66 µM | [2] | |

| Demethyl(oxy)this compound | SK-LU-1 (Lung carcinoma) | Cytotoxicity | 9.2 ± 1.0 µM | [1] |

| MCF-7 (Breast carcinoma) | Cytotoxicity | 7.8 ± 0.6 µM | [1] | |

| HepG2 (Hepatocellular carcinoma) | Cytotoxicity | 8.4 ± 0.8 µM | [1] | |

| SK-Mel-2 (Melanoma) | Cytotoxicity | 7.7 ± 0.8 µM | [1] | |

| THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231 | Cytotoxicity | 10 to 70 µM | [4] | |

| Isothis compound | THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231 | Cytotoxicity | 10 to 70 µM | [4] |

| 3-(phenethylamino)demethyl(oxy)this compound | CEM-SS (T-lymphoblastic leukemia) | Cytotoxicity | 5.32 µg/mL | [1] |

| 3-(isopentylamino)demethyl(oxy)this compound | CEM-SS (T-lymphoblastic leukemia) | Cytotoxicity | 6.73 µg/mL | [1] |

| Suberine B | P388 (Murine leukemia) | Cytotoxicity | 1.8 µM | [1] |

| Suberine D | P388 (Murine leukemia) | Cytotoxicity | 3.5 µM | [1] |

Table 2: Enzyme Inhibitory Activity of this compound

| Target Enzyme | Assay Type | IC50/EC50 Value | Reference |

| Acetylcholinesterase (AChE) | Enzyme Inhibition | 16.0 µM | [5][6] |

| Butyrylcholinesterase (BuChE) | Enzyme Inhibition | 4.6 µM | [5][6] |

| CDK2 | Kinase Inhibition | 14.3 µg/mL (Compound 67) | [1] |

| 3.0 µg/mL (Compound 68) | [1] | ||

| 6.0 µg/mL (Compound 69) | [1] | ||

| Proteasome (Chymotrypsin-like activity) | Enzyme Inhibition | 19 µM | [2] |

| 18.84 µM | [7] | ||

| Proteasome (Caspase-like activity) | Enzyme Inhibition | 20.15 µM | [7] |

Table 3: Receptor Binding and Functional Activity of this compound

| Receptor Target | Activity Type | IC50/EC50 Value | Reference |

| α-adrenoreceptor (ADRA2C) | Antagonist | 11.9 µM | [1][2] |

| β-adrenoreceptor (ADRB2) | Antagonist | 0.20 µM | [2] |

| Dopamine Receptor D4 (DRD4) | Antagonist | 6.9 µM | [2] |

| Delta Opioid Receptor (δ-OR) | Agonist | 5.1 µM | [2] |

| Mu Opioid Receptor (μ-OR) | Agonist | 10.1 µM | [2] |

| Chemokine Receptor CCR1 | Agonist | 11.8 µM | [2] |

| Chemokine Receptor CXCR7 | Agonist | 6.2 µM | [2] |

| Chemokine Receptor CCR3 | Potentiator of agonist activity | 16.2 µM | [2] |

| Chemokine Receptor CXCR3 | Potentiator of agonist activity | 31.8 µM | [2] |

Table 4: Antimicrobial Activity of this compound and Derivatives

| Compound | Organism | Assay Type | MIC/Inhibitory Rate | Reference |

| This compound derivative (Nakijinamine C) | Aspergillus niger | Antifungal | MIC: 16 µg/mL | [1] |

| This compound derivative (Nakijinamine E) | Aspergillus niger | Antifungal | MIC: 16 µg/mL | [1] |

| Compound 3 (this compound derivative) | Various Fungi | Antifungal | MIC: 4 to 64 µg/mL | [8] |

| Compound 7 (this compound derivative) | Various Fungi | Antifungal | MIC: 4 to 64 µg/mL | [8] |

| Compound 8 (this compound derivative) | Various Fungi | Antifungal | MIC: 4 to 64 µg/mL | [8] |

| Compound 7 (this compound derivative) | HIV-1 | Antiviral | 88.0% inhibition at 10 µM | [8] |

| Compound 8 (this compound derivative) | HIV-1 | Antiviral | 72.3% inhibition at 10 µM | [8] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several critical signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.

PI3K/AKT/GSK3β Signaling Pathway

This compound has been shown to suppress the PI3K/AKT/GSK3β signaling pathway.[1][9] It specifically leads to the degradation of phosphorylated AKT and GSK3β, which are key kinases in this pro-survival pathway.[1] The inhibition of this pathway contributes to the observed cell cycle arrest and apoptosis in cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound - a dual acetyl - and butyrylcholinesterase inhibitor as potential anti-Alzheimer's disease agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Derivatives with Antifungal and Anti-HIV-1 Activities from the South China Sea Sponge Aaptos aaptos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Anticancer Properties of Aaptamine and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aaptamine, a marine alkaloid derived from sponges of the Aaptos genus, and its synthetic analogs have emerged as a promising class of compounds with significant anticancer potential. This document provides an in-depth technical overview of the cytotoxic and mechanistic properties of this compound and its derivatives against various cancer cell lines. It summarizes key quantitative data, details essential experimental protocols for in vitro evaluation, and visually elucidates the primary signaling pathways implicated in their mode of action. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Quantitative Anticancer Activity

The cytotoxic effects of this compound and its analogs have been evaluated across a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and Analogs Against Human Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | Cancer Type | IC50 Value | Citation(s) |

| This compound | A549 | Non-Small Cell Lung Carcinoma | 13.91 µg/mL | [1] |

| H1299 | Non-Small Cell Lung Carcinoma | 10.47 µg/mL | [1] | |

| DLD-1 | Colorectal Cancer | 30.3 µg/mL | [2] | |

| Caco-2 | Colorectal Cancer | 236.8 µg/mL | [2] | |

| CEM-SS | T-lymphoblastic Leukemia | 15.03 µg/mL | [3] | |

| THP-1 | Monocytic Leukemia | ~150 µM | [4] | |

| HeLa | Cervical Carcinoma | ~150 µM | [4] | |

| SNU-C4 | Colon Cancer | ~150 µM | [4] | |

| SK-MEL-28 | Melanoma | ~150 µM | [4] | |

| MDA-MB-231 | Breast Cancer | ~150 µM | [4] | |

| Demethyl(oxy)this compound | THP-1 | Monocytic Leukemia | 10 - 70 µM | [4] |

| HeLa | Cervical Carcinoma | 10 - 70 µM | [4] | |

| SNU-C4 | Colon Cancer | 10 - 70 µM | [4] | |

| SK-MEL-28 | Melanoma | 10 - 70 µM | [4] | |

| MDA-MB-231 | Breast Cancer | 10 - 70 µM | [4] | |

| Isothis compound | THP-1 | Monocytic Leukemia | 10 - 70 µM | [4] |

| HeLa | Cervical Carcinoma | 10 - 70 µM | [4] | |

| SNU-C4 | Colon Cancer | 10 - 70 µM | [4] | |

| SK-MEL-28 | Melanoma | 10 - 70 µM | [4] | |

| MDA-MB-231 | Breast Cancer | 10 - 70 µM | [4] | |

| GBM8401 | Glioblastoma | 10.03 µM (24h) | [5] | |

| U87 MG | Glioblastoma | >20 µM (24h) | [5] | |

| U138MG | Glioblastoma | >20 µM (24h) | [5] | |

| T98G | Glioblastoma | >20 µM (24h) | [5] | |

| 3-(phenethylamino)demethyl(oxy)this compound | CEM-SS | T-lymphoblastic Leukemia | 5.32 µg/mL | [3] |

| 3-(isopentylamino)demethyl(oxy)this compound | CEM-SS | T-lymphoblastic Leukemia | 6.73 µg/mL | [3] |

| This compound Analog (Compound 3) | H1299 | Non-Small Cell Lung Carcinoma | 12.9 - 20.6 µg/mL | [6] |

| H520 | Non-Small Cell Lung Carcinoma | 12.9 - 20.6 µg/mL | [6] | |

| This compound Analog (Compound 4) | H1299 | Non-Small Cell Lung Carcinoma | 12.9 - 20.6 µg/mL | [6] |

| H520 | Non-Small Cell Lung Carcinoma | 12.9 - 20.6 µg/mL | [6] | |

| This compound Analog (Compound 5) | H1299 | Non-Small Cell Lung Carcinoma | 12.9 - 20.6 µg/mL | [6] |

| H520 | Non-Small Cell Lung Carcinoma | 12.9 - 20.6 µg/mL | [6] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to assess the anticancer properties of this compound and its analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound or its analogs, dissolved in a suitable solvent (e.g., DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound or its analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines of interest

-

This compound or its analogs

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the tube.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Materials:

-

Cancer cell lines of interest

-

This compound or its analogs

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the desired concentrations of the this compound compound for a specific time period.

-

Cell Harvesting: Collect cells by trypsinization, if adherent.

-

Cell Washing: Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of PI3K/Akt and CDK/Cyclin Pathways

This protocol outlines the procedure for detecting the expression and phosphorylation status of key proteins in the PI3K/Akt and CDK/Cyclin signaling pathways following treatment with this compound or its analogs.

Materials:

-

Cancer cell lines of interest

-

This compound or its analogs

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β, anti-CDK2, anti-CDK4, anti-Cyclin D1, anti-Cyclin E, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound compounds as required. Wash cells with ice-cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and cell cycle regulation.

PI3K/Akt/GSK3β Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway by dephosphorylating Akt and its downstream target, GSK3β.[1] This inhibition leads to a reduction in pro-survival signals and can contribute to the induction of apoptosis.

Caption: this compound inhibits the PI3K/Akt/GSK3β signaling pathway.

Cell Cycle Regulation: CDK/Cyclin Pathway

This compound has been observed to induce cell cycle arrest, primarily at the G1 phase. This is achieved by downregulating the expression of key cell cycle regulators, including Cyclin-Dependent Kinases (CDK2 and CDK4) and their regulatory partners, Cyclin D1 and Cyclin E.[1] This disruption of the cell cycle machinery prevents cancer cells from progressing through the division cycle, thereby inhibiting their proliferation.

Caption: this compound induces G1 cell cycle arrest by downregulating CDK/Cyclin complexes.

Conclusion

This compound and its analogs represent a compelling class of marine-derived compounds with potent and multifaceted anticancer properties. Their ability to induce cytotoxicity across a broad range of cancer cell lines, coupled with their targeted inhibition of critical signaling pathways such as PI3K/Akt and the cell cycle machinery, underscores their therapeutic potential. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of these promising molecules as next-generation anticancer agents. Continued investigation into their structure-activity relationships, in vivo efficacy, and safety profiles is warranted to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Aaptamine: A Technical Whitepaper on its Antioxidant Potential for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aaptamine, a marine alkaloid derived from sponges of the Aaptos genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of this compound's potential as an antioxidant. We consolidate available quantitative data on its free radical scavenging and cellular antioxidant properties, detail the experimental methodologies for key assays, and elucidate the implicated signaling pathways. This document aims to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic applications of this compound in oxidative stress-mediated diseases.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound (8,9-dimethoxy-1H-benzo[de][1]naphthyridine) has emerged as a promising natural product with a range of biological effects, including notable antioxidant properties.[1][2] Its unique chemical structure presents a scaffold for potential therapeutic development.[1][2] This whitepaper synthesizes the current understanding of this compound's antioxidant capabilities, focusing on quantitative data, experimental protocols, and mechanisms of action.

Quantitative Antioxidant Data

The antioxidant activity of this compound has been evaluated using various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Free Radical Scavenging Activity of this compound

| Assay | Radical | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 18 | Trolox | 16 |

IC50: The concentration of a substance required to inhibit a biological process or response by 50%.

Table 2: Cellular Antioxidant Activity of this compound

| Assay | Cell Line | Inducer of Oxidative Stress | This compound Concentration (µM) | Effect |

| DCFH-DA | Not Specified | Not Specified | > 55 | Inactive[3] |

| Antioxidant Enzyme Activity | Not Specified | UVB | 10 | Catalase (CAT) activity increased by 71.87%[1] |

| Antioxidant Enzyme Activity | Not Specified | UVB | 10 | Superoxide Dismutase (SOD) activity increased by 26.2%[1] |

| Antioxidant Enzyme Activity | Not Specified | UVB | 10 | Glutathione Peroxidase (GPx) activity increased by 95.43%[1] |

DCFH-DA: 2',7'-dichlorodihydrofluorescein diacetate, a probe used to measure intracellular ROS.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key antioxidant assays cited in the literature for this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

DPPH solution (typically 0.1 mM in methanol or ethanol)

-

This compound stock solution of known concentration

-

Methanol or ethanol (spectrophotometric grade)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer capable of measuring absorbance at ~517 nm

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in the chosen solvent.

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction. A control well should contain the solvent instead of the this compound solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of each well at approximately 517 nm.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] * 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration at which 50% of the DPPH radicals are scavenged.

Cellular Antioxidant Assay (DCFH-DA)

This assay measures the ability of a compound to inhibit the intracellular generation of ROS.

Materials:

-

Cultured cells (e.g., fibroblasts, keratinocytes)

-

DCFH-DA solution (typically 5-10 µM in a suitable buffer or medium)

-

This compound stock solution

-

An inducer of oxidative stress (e.g., H2O2, AAPH)

-

Phosphate-buffered saline (PBS)

-

96-well black microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well black microplate and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Load the cells with the DCFH-DA solution and incubate in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Treat the cells with various concentrations of this compound for a defined period.

-

Induce oxidative stress by adding the chosen ROS inducer.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

The percentage of ROS inhibition is calculated by comparing the fluorescence of this compound-treated cells to that of control cells (treated only with the ROS inducer).

Signaling Pathways

This compound's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the cellular antioxidant response.

MAPK and AP-1 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways are key regulators of cellular responses to oxidative stress. Studies have shown that this compound can suppress ROS and subsequently deactivate the MAPK and AP-1 signaling pathways.[1][2]

Figure 1: this compound's inhibition of the ROS-mediated MAPK/AP-1 signaling pathway.

Experimental Workflow for Investigating Signaling Pathways

The modulation of signaling pathways by this compound is typically investigated using techniques such as Western blotting and luciferase reporter assays.

Figure 2: General experimental workflow for studying this compound's effect on signaling pathways.

Conclusion and Future Directions

The available data strongly suggest that this compound possesses significant antioxidant potential, acting through both direct radical scavenging and the modulation of key cellular signaling pathways. Its ability to increase the activity of endogenous antioxidant enzymes further highlights its therapeutic promise. However, to advance this compound towards clinical applications, further research is warranted. Specifically, dose-response studies on the activation of antioxidant enzymes and in-depth quantitative analysis of its impact on the MAPK, AP-1, and potentially the Nrf2 signaling pathways are crucial next steps. Such studies will provide a more complete picture of this compound's antioxidant mechanism and facilitate its development as a novel therapeutic agent for oxidative stress-related diseases.

References

The Role of Aaptamine in Cancer Cell Apoptosis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aaptamine, a marine alkaloid derived from sponges of the Aaptos genus, has emerged as a compound of significant interest in oncology research. Its potent anticancer properties are largely attributed to its ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. This technical document provides an in-depth examination of the molecular mechanisms underpinning this compound-induced apoptosis. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the complex signaling cascades it modulates. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in cancer research and the development of novel therapeutics.

Introduction to this compound

This compound is a benzo[de][1][2]-naphthyridine alkaloid first isolated from marine sponges.[1][3] Structurally characterized by its unique tricyclic ring system, this compound and its derivatives have demonstrated a broad spectrum of biological activities, including antioxidant, antimicrobial, and most notably, anticancer effects.[1][4] Its primary mechanism of anticancer action involves the inhibition of cancer cell proliferation and the induction of apoptosis, making it a promising scaffold for the development of new chemotherapeutic agents.[1][5] This guide focuses specifically on its role as a pro-apoptotic agent in malignant cells.

Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, engaging several key cellular pathways. The primary mechanisms include the induction of oxidative and endoplasmic reticulum (ER) stress, modulation of critical survival signaling pathways, and activation of the caspase cascade.

Induction of Oxidative and Endoplasmic Reticulum (ER) Stress

A significant mechanism of action for this compound and its derivatives, particularly isothis compound, is the generation of reactive oxygen species (ROS) within cancer cells.[6][7] An excess of ROS disrupts cellular homeostasis and leads to oxidative stress, which in turn can trigger ER stress.[6][8] This cascade of events is a potent initiator of apoptosis.

Isothis compound has been shown to significantly increase ROS levels, leading to the disruption of the mitochondrial membrane potential (MMP).[6] This event is a critical juncture in the intrinsic apoptotic pathway. Furthermore, this compound treatment promotes the expression of ER stress-related proteins such as binding immunoglobulin protein (Bip) and inositol-requiring enzyme 1α (IRE1α), confirming the engagement of this pathway in its cytotoxic effect.[6]

Modulation of Pro-Survival Signaling Pathways

This compound exerts its pro-apoptotic effects by inhibiting key signaling pathways that cancer cells rely on for survival and proliferation. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers, is a primary target.[9][10]

This compound has been shown to inhibit the PI3K/Akt/GSK3β signaling cascade by reducing the phosphorylation of Akt and GSK3β.[5] This disruption of a central pro-survival pathway makes cancer cells more susceptible to apoptosis.[1] Additionally, this compound and its derivatives can modulate the activity of transcription factors like AP-1 and NF-κB, which are involved in cellular responses to stress and inflammation and can influence cell survival.[3][4]

Cell Cycle Arrest and Caspase Activation

This compound can induce cell cycle arrest, often at the G1 or G2/M phase, which prevents cancer cells from replicating.[1][5] This is achieved by downregulating key cell cycle regulators like CDK2, CDK4, Cyclin D1, and Cyclin E.[5] Cell cycle arrest can be a prelude to apoptosis.

The ultimate execution of apoptosis is carried out by a family of proteases called caspases.[11] this compound treatment leads to the activation of effector caspases, such as caspase-3 and caspase-7.[5][6] Activated caspases cleave critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5][7] The detection of cleaved PARP and cleaved caspases serves as a reliable marker for apoptosis induction.[5][12]

Quantitative Efficacy of this compound and Derivatives

The cytotoxic and pro-apoptotic activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| This compound | A549 | Non-small Cell Lung Carcinoma | 13.91 µg/mL | [5] |

| H1299 | Non-small Cell Lung Carcinoma | 10.47 µg/mL | [5] | |

| THP-1 | Monocytic Leukemia | ~150 µM | [3] | |

| NT2 | Embryonal Carcinoma | 50 µM | [1] | |

| HCT116 | Colon Cancer | ~50 µM | [13] | |

| DLD-1 | Colorectal Cancer | 30.3 µg/mL | [14] | |

| Caco-2 | Colorectal Cancer | 236.8 µg/mL | [14] | |

| Demethyl(oxy)this compound | MCF-7 | Breast Carcinoma | 7.8 ± 0.6 µM | [1] |

| HepG2 | Hepatocellular Carcinoma | 8.4 ± 0.8 µM | [1] | |

| SK-LU-1 | Lung Carcinoma | 9.2 ± 1.0 µM | [1] | |

| SK-MEL-2 | Melanoma | 7.7 ± 0.8 µM | [1] | |

| THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231 | Various | 10 - 70 µM | [3] | |

| Isothis compound | T-47D | Breast Cancer | Potent Activity | [6] |

| THP-1, HeLa, SNU-C4, SK-MEL-28, MDA-MB-231 | Various | 10 - 70 µM | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cell viability.[15] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[15]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][17]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16][17]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be above 650 nm.[15]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[18]

Protocol:

-

Cell Culture and Treatment: Culture 1-5 x 10^5 cells and induce apoptosis with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold PBS.[18][19]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[19]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) using a flow cytometer.[19]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase and PARP Cleavage (Western Blotting)

Western blotting is used to detect the cleavage of specific proteins, such as caspases and PARP, which is indicative of apoptosis.[12][20]

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer or a specific caspase lysis buffer to extract total protein.[21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of smaller, cleaved bands for caspase-3 and PARP in treated samples indicates apoptosis.[12]

Conclusion and Future Directions

This compound is a potent marine-derived alkaloid that induces apoptosis in cancer cells through multiple, interconnected pathways. Its ability to generate oxidative stress, inhibit critical pro-survival signaling cascades like PI3K/Akt, and activate the executive caspase machinery underscores its therapeutic potential. The quantitative data demonstrate its efficacy across a range of cancer cell lines, often in the low micromolar range.

Future research should focus on optimizing the therapeutic index of this compound through medicinal chemistry efforts to create more potent and selective derivatives. Further elucidation of its molecular targets and exploration of its efficacy in in vivo models are critical next steps. Additionally, investigating this compound in combination with existing chemotherapies could reveal synergistic effects, potentially overcoming drug resistance and improving patient outcomes. The comprehensive data and protocols provided in this guide aim to facilitate and accelerate these vital research endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aaptamines from the marine sponge Aaptos sp. display anticancer activities in human cancer cell lines and modulate AP-1-, NF-κB-, and p53-dependent transcriptional activity in mouse JB6 Cl41 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothis compound Induces T-47D Cells Apoptosis and Autophagy via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

- 13. GPCR Pharmacological Profiling of this compound from the Philippine Sponge Stylissa sp. Extends Its Therapeutic Potential for Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 17. bds.berkeley.edu [bds.berkeley.edu]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Apoptosis Protocols | USF Health [health.usf.edu]

- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

The DNA Intercalating Properties of Aaptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aaptamine, a marine alkaloid derived from sponges of the genus Aaptos, has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines. A primary mechanism contributing to its bioactivity is its ability to intercalate into the DNA double helix. This technical guide provides a comprehensive overview of the DNA intercalating properties of this compound, summarizing key quantitative data, detailing relevant experimental methodologies, and proposing a signaling pathway for its cytotoxic action. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Quantitative Analysis of this compound-DNA Binding

The interaction between this compound and DNA has been quantitatively assessed, primarily through UV-visible spectrophotometry. The binding affinity is characterized by the observed binding constant (K_obs), which provides a measure of the strength of the interaction between this compound and double-stranded DNA.

| Parameter | Value | Method | Source |

| Observed Binding Constant (K_obs) | 4.0 (±0.2) x 10³ M⁻¹ | UV-visible Absorbance Titration | [1][2] |

Experimental Protocols for Studying DNA Intercalation

The following sections detail the experimental methodologies employed to investigate the interaction of this compound with DNA.

UV-Visible Spectrophotometry

UV-visible spectrophotometry is a fundamental technique used to monitor the binding of a ligand to DNA. The interaction of this compound with calf thymus DNA has been characterized using this method[1][2].

Principle: Intercalation of this compound into the DNA helix causes changes in its absorption spectrum, typically hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance). By titrating a solution of this compound with increasing concentrations of DNA and monitoring these spectral changes, the binding constant can be determined.

Detailed Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4).

-

Prepare a stock solution of calf thymus DNA in the same buffer. The concentration of DNA should be determined spectrophotometrically using the known molar extinction coefficient of DNA at 260 nm.

-

-

Titration:

-

Place a fixed concentration of this compound solution in a quartz cuvette.

-

Record the initial UV-visible spectrum of the this compound solution.

-

Add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate and then record the UV-visible spectrum.

-

-

Data Analysis:

-

Monitor the changes in absorbance at the wavelength of maximum absorbance for this compound.

-

Plot the change in absorbance as a function of the DNA concentration.

-

The binding constant (K_obs) can be calculated by fitting the titration data to a suitable binding model, such as the Scatchard equation.

-

Fluorescence Spectroscopy

Principle: The fluorescence properties of a molecule, such as its quantum yield and emission wavelength, are often sensitive to its local environment. Upon intercalation into the hydrophobic core of the DNA double helix, the fluorescence of this compound may be quenched or enhanced.

Generalized Protocol:

-

Preparation of Solutions: Prepare buffer, this compound, and DNA solutions as described for UV-visible spectrophotometry.

-

Fluorescence Titration:

-

Place a dilute solution of this compound in a fluorescence cuvette.

-

Excite the sample at its absorption maximum and record the emission spectrum.

-

Add increasing concentrations of DNA to the cuvette, recording the fluorescence spectrum after each addition.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity at the emission maximum against the DNA concentration.

-

The data can be analyzed using the Stern-Volmer equation for quenching or other appropriate models to determine the binding constant and stoichiometry.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for investigating conformational changes in DNA upon ligand binding. Although specific CD spectral data for this compound-DNA complexes are not detailed in the available literature, the general methodology is well-established for studying intercalation[4][5].

Principle: DNA has a characteristic CD spectrum due to its helical structure. Intercalation of a molecule like this compound can alter the geometry of the DNA helix, leading to changes in its CD spectrum. These changes can provide insights into the binding mode.

Generalized Protocol:

-

Preparation of Solutions: Prepare buffer, this compound, and DNA solutions.

-

CD Measurements:

-

Record the CD spectrum of the DNA solution alone in a CD-compatible cuvette.

-

Add increasing amounts of this compound to the DNA solution and record the CD spectrum at each concentration point.

-

-

Data Analysis:

-

Analyze the changes in the characteristic positive and negative bands of the DNA CD spectrum. An increase in the positive band and a decrease in the negative band are often indicative of intercalation and stabilization of the B-form DNA structure.

-

Viscometry

Viscometry is a classical method to determine the mode of binding of a small molecule to DNA. While specific viscometric data for this compound is not present in the reviewed literature, this technique provides strong evidence for intercalation[6][7].

Principle: The viscosity of a DNA solution is sensitive to the length of the DNA molecules. Intercalating agents increase the length of the DNA helix by inserting between base pairs, leading to a significant increase in the viscosity of the solution. In contrast, groove binders or electrostatic binders have a much smaller effect on DNA viscosity.

Generalized Protocol:

-

Preparation of Solutions: Prepare a concentrated solution of DNA in a suitable buffer.

-

Viscosity Measurements:

-

Measure the viscosity of the DNA solution using a viscometer (e.g., an Ostwald viscometer).

-

Add small aliquots of a concentrated this compound solution to the DNA solution and measure the viscosity after each addition.

-

-

Data Analysis:

-

Plot the relative viscosity of the solution as a function of the [this compound]/[DNA] ratio. A significant increase in relative viscosity is a strong indication of an intercalative binding mode.

-

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Assessing DNA Intercalation

The following diagram illustrates a typical workflow for characterizing the DNA intercalating properties of a compound like this compound.

Caption: Experimental workflow for this compound-DNA interaction studies.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the evidence that this compound intercalates into DNA and induces a p53-independent apoptotic response, a plausible signaling pathway is proposed below. DNA intercalation by this compound can lead to DNA damage, triggering a DNA damage response (DDR) that ultimately culminates in apoptosis.

Caption: Proposed p53-independent apoptosis pathway for this compound.

Discussion and Future Directions

The available data strongly support the classification of this compound as a DNA intercalating agent. The binding constant, while moderate, is comparable to that of other known DNA intercalators with cytotoxic properties[1][2]. The cytotoxic effects of this compound, including the induction of apoptosis and cell cycle arrest, are likely consequences of its ability to interfere with DNA replication and transcription through intercalation[1][8][9].

While the p53-independent upregulation of p21 is a key observation, the precise molecular players that link the initial DNA damage event to the activation of the apoptotic cascade require further elucidation[8][10]. Future research should focus on:

-

Detailed Biophysical Characterization: Performing fluorescence, circular dichroism, and viscometry studies specifically on this compound-DNA interactions to provide a more complete quantitative and qualitative picture of the binding event.

-

Elucidation of the DNA Damage Response: Identifying the specific sensor proteins and signaling kinases that are activated in response to this compound-induced DNA damage.

-

Mapping the Apoptotic Pathway: Delineating the precise downstream effectors that execute apoptosis following the DNA damage signal.

Conclusion

This compound's ability to intercalate into DNA is a cornerstone of its cytotoxic and potential anticancer properties. This guide has summarized the existing quantitative data and provided a framework of experimental protocols for further investigation. The proposed signaling pathway offers a model for understanding its mechanism of action. Continued research into the nuanced biophysical and cellular consequences of this compound's interaction with DNA will be crucial for its potential development as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Antiviral and Anticancer Optimization Studies of the DNA-binding Marine Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aaptamines from the Marine Sponge Aaptos sp. Display Anticancer Activities in Human Cancer Cell Lines and Modulate AP-1-, NF-κB-, and p53-Dependent Transcriptional Activity in Mouse JB6 Cl41 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound attenuates the proliferation and progression of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a spongean alkaloid, activates p21 promoter in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Aaptamine as a Proteasome Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of aaptamine and its derivatives as inhibitors of the cellular proteasome. This compound, a marine alkaloid isolated from sponges of the Aaptos genus, has garnered significant interest for its diverse biological activities, including its potential as an anticancer agent. A key mechanism contributing to its bioactivity is the inhibition of the 20S proteasome, a critical component of the ubiquitin-proteasome system (UPS) responsible for regulated protein degradation. Dysregulation of the UPS is implicated in various diseases, making it a prime target for therapeutic intervention.

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for selective protein degradation in eukaryotic cells, controlling the levels of proteins involved in critical cellular processes such as cell cycle progression, signal transduction, and transcription.[1] The 26S proteasome, the central protease of this pathway, is a large multi-protein complex composed of a 20S core particle (CP) and one or two 19S regulatory particles (RP).[2] The 20S core is a barrel-shaped structure that houses the proteolytic active sites, which are classified into three types: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) or peptidyl-glutamyl peptide-hydrolyzing (PGPH).[1]

Proteins targeted for degradation are typically tagged with a polyubiquitin chain, a process involving a cascade of three enzymes (E1, E2, and E3).[1] The 19S regulatory particle recognizes this polyubiquitin tag, unfolds the substrate protein, and translocates it into the 20S core for degradation.[2] Given the elevated protein turnover in cancer cells, the proteasome has emerged as a significant target for cancer therapy.[1][2]